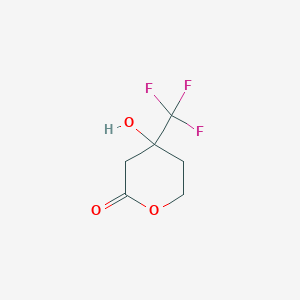

4-Hydroxy-4-(trifluoromethyl)oxan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83191-83-7 |

|---|---|

Molecular Formula |

C6H7F3O3 |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

4-hydroxy-4-(trifluoromethyl)oxan-2-one |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)5(11)1-2-12-4(10)3-5/h11H,1-3H2 |

InChI Key |

VYHQZPKSTHSAFN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)CC1(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 4 Trifluoromethyl Oxan 2 One and Its Derivatives

Established Synthetic Pathways to the Oxan-2-one Scaffold

The oxan-2-one, or δ-valerolactone, ring is a common structural motif in organic chemistry. Its synthesis can be achieved through several reliable methods, primarily involving the cyclization of a linear precursor or the expansion of a smaller ring.

Intramolecular esterification, known as lactonization, is a direct method for forming the oxan-2-one ring from an appropriate open-chain precursor, typically a 5-hydroxyhexanoic acid derivative. The efficiency of this ring-closing reaction is subject to thermodynamic and kinetic factors, with the formation of five- and six-membered rings being generally favored. chemicalforums.com

Various reagents have been developed to promote lactonization under mild conditions. The Mukaiyama procedure, for instance, utilizes reagents like 2-chloro-1-methylpyridinium (B1202621) iodide to activate the carboxylic acid for attack by the hydroxyl group. nih.gov Another powerful technique is ring-closing metathesis (RCM), which constructs the cyclic framework by forming a carbon-carbon double bond, followed by reduction and subsequent lactonization. nih.gov Dehydrogenative lactonization of diols, catalyzed by transition metals such as iron or copper, also presents an efficient pathway to lactones, including six-membered rings. organic-chemistry.org

The Baeyer-Villiger oxidation is a powerful and widely used reaction in organic synthesis that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. numberanalytics.comorganicchemistrytutor.com This reaction, first reported by Adolf Baeyer and Victor Villiger in 1899, provides a direct route to the oxan-2-one scaffold from a corresponding cyclopentanone (B42830) precursor. numberanalytics.commdpi.com

The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like hydrogen peroxide in the presence of a catalyst. organicchemistrytutor.comnih.gov The Baeyer-Villiger oxidation is renowned for its high regioselectivity, where the oxygen atom preferentially inserts on the more substituted side of the carbonyl group. Furthermore, the reaction is stereospecific, retaining the stereochemistry of the migrating carbon center. organicchemistrytutor.com The development of asymmetric and catalytic versions has significantly expanded the utility of this reaction, making it a cornerstone for the synthesis of complex, biologically active molecules. nih.govrsc.org

| Oxidant/Catalyst System | Substrate Type | Product | Key Features | Reference |

| m-CPBA / Sc(OTf)₃ | 3-Substituted Cyclic Ketone | Chiral Lactone | High yield (96-99%) and enantioselectivity (93-97% ee). | nih.gov |

| m-CPBA / NaHCO₃ | Tetracyclic Diketone | Regioselective Lactone | Excellent regioselectivity in complex molecule synthesis. | nih.gov |

| Oxone / Phosphate (B84403) Buffer | Cyclic Ketones | Lactone | Uses a cheap, stable, and environmentally friendly oxidant in water. | organic-chemistry.org |

| H₂O₂ / Sn-zeolite beta | Cyclohexanone | Lactone (Caprolactone) | High chemoselectivity (100% for lactone) with a reusable solid acid catalyst. | mdpi.com |

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability and lipophilicity. digitellinc.com Its introduction into the oxan-2-one ring at the C4-position to create a tertiary alcohol is a key synthetic step.

Nucleophilic trifluoromethylation is the most direct method for installing a CF₃ group onto a carbonyl carbon. This reaction involves a trifluoromethyl anion (CF₃⁻) equivalent, which attacks the electrophilic carbon of a ketone or aldehyde. The resulting trifluoromethylated alkoxide is then protonated to yield the corresponding alcohol.

A variety of reagents have been developed for this purpose. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used and effective source of nucleophilic CF₃. researchgate.net Other methods include the use of trifluoromethyl iodide (CF₃I) in combination with a reducing agent or the direct use of fluoroform (HCF₃) with a strong base. organic-chemistry.orgbeilstein-journals.org The challenge in using HCF₃ lies in the instability of the generated CF₃⁻ anion, which can decompose to difluorocarbene (:CF₂). beilstein-journals.orgbeilstein-journals.org Modern methods have overcome this by using systems that stabilize the anion, allowing for efficient trifluoromethylation under milder conditions. beilstein-journals.orgbeilstein-journals.org

| Trifluoromethylating Agent | Substrate | Catalyst/Base | Product Type | Key Features | Reference |

| CF₃I / TDAE | Aldehydes and Ketones | Photochemical induction | Trifluoromethyl Alcohol | Simple, cost-effective alternative to TMSCF₃; high yields (up to 95%). | organic-chemistry.org |

| HCF₃ / KHMDS | Methyl Esters | Triglyme (solvent) | Trifluoromethyl Ketone | Direct conversion of esters to TFMKs; avoids unstable intermediates. | beilstein-journals.orgbeilstein-journals.org |

| TMSCF₃ | 2-Oxomalonates | AcONa (catalytic) | 2-Hydroxy-2-(trifluoromethyl)malonate | Efficient one-step synthesis for complex trifluoromethylated alcohols. | researchgate.net |

| TMSCF₃ | Alkynyl Ketone | Organocatalyst | Enantioselective Trifluoromethyl Alcohol | Provides an asymmetric route to chiral trifluoromethylated products. | researchgate.net |

The logical precursor for the synthesis of 4-Hydroxy-4-(trifluoromethyl)oxan-2-one via this method would be a 4-oxo-oxan-2-one. However, a more accessible precursor could be a 4-hydroxy-2H-pyran-2-one derivative, such as 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone (TAL). researchgate.net These compounds exist in equilibrium with their diketone tautomers, which possess a ketone group at the C4 position. researchgate.net

This C4-keto group is an ideal site for nucleophilic attack by a trifluoromethylating reagent. The reaction of a 4-hydroxy-2H-pyran-2-one derivative with a reagent like TMSCF₃ would lead to the formation of a trifluoromethylated tertiary alcohol at the C4 position. Subsequent selective reduction of the pyran ring's double bond would yield the final saturated lactone, this compound. The reactivity of pyran-2-ones with various nucleophiles is well-documented, often involving ring-opening or rearrangement, which must be considered when planning the synthetic route. researchgate.netresearchgate.net

The mechanism of nucleophilic trifluoromethylation of a ketone begins with the generation of a nucleophilic trifluoromethyl species. In the case of the Ruppert-Prakash reagent (TMSCF₃), a catalytic amount of a fluoride (B91410) source or other nucleophilic activator is required to generate a hypervalent siliconate complex, which is the active trifluoromethylating agent.

This powerful nucleophile then attacks the electrophilic carbonyl carbon of the ketone precursor. This attack breaks the carbonyl π-bond, forming a tetrahedral intermediate, which is a trifluoromethylated alkoxide. This intermediate is stable until it is protonated during an aqueous workup step, yielding the final tertiary alcohol product. The stability of the intermediate and the irreversibility of the C-CF₃ bond formation make this a highly effective and reliable transformation.

Nucleophilic Trifluoromethylation of Precursors

Optimization of Reaction Conditions

The synthesis of this compound necessitates careful optimization of reaction parameters to maximize yield and selectivity. Key considerations include the choice of catalyst, temperature control, and the solvent system.

Catalyst Selection (e.g., Ruppert-Prakash Reagent)

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a key nucleophilic trifluoromethylating agent used in the synthesis of trifluoromethyl carbinols. researchgate.netorganic-chemistry.org Its application in the synthesis of this compound would involve the trifluoromethylation of a suitable keto-lactone precursor. The reaction is typically promoted by a fluoride source, such as a catalytic amount of tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

The selection of the catalyst is critical for the efficient transfer of the trifluoromethyl group. While the Ruppert-Prakash reagent is widely used, other trifluoromethylating agents and catalyst systems can also be employed.

Table 1: Comparison of Catalysts for Trifluoromethylation

| Catalyst/Reagent System | Description | Potential Advantages |

| Ruppert-Prakash Reagent (TMSCF₃) with TBAF | Nucleophilic trifluoromethylation of carbonyls. researchgate.netorganic-chemistry.org | High efficiency, commercially available. |

| P(t-Bu)₃-DMF system with TMSCF₃ | Promotes trifluoromethylation of carbonyl compounds. organic-chemistry.org | Effective for a range of substrates. |

| Potassium alkoxide with TMSCF₃ | Highly active catalyst for trifluoromethylation of aldehydes and ketones. organic-chemistry.org | High yields at low catalyst loadings. |

Temperature Control for Reaction Selectivity and Yield

Temperature plays a crucial role in controlling the selectivity and yield of the reaction. In many organic reactions, lower temperatures are favored to minimize side reactions and enhance selectivity. For instance, in Friedel-Crafts reactions, maintaining a low internal temperature during the addition of reagents can be critical. orgsyn.org Similarly, in the synthesis of certain lactones, reactions are often initiated at low temperatures (e.g., -40 °C) and then gradually warmed to room temperature or higher. rsc.org

For the synthesis of this compound, a carefully controlled temperature profile would be necessary. The initial trifluoromethylation step might be carried out at a low temperature to ensure regioselectivity and prevent decomposition of the starting material or product. Subsequent cyclization to form the lactone ring could require heating to facilitate the reaction. chemicalbook.com

Table 2: Influence of Temperature on Reaction Parameters

| Temperature Range | Effect on Reaction |

| Low Temperature (e.g., -78 °C to 0 °C) | Increased selectivity, reduced side product formation. orgsyn.org |

| Room Temperature | Convenient for many reactions, may be suitable for less sensitive substrates. |

| Elevated Temperature (e.g., 60-140 °C) | Increased reaction rate, may be required for less reactive substrates or to overcome activation energy barriers. orgsyn.orgchemicalbook.com |

Solvent Systems (e.g., Anhydrous Tetrahydrofuran)

The choice of solvent is critical as it can influence the solubility of reagents, the reaction rate, and the stability of intermediates. Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for organometallic reactions and those involving sensitive reagents like the Ruppert-Prakash reagent. rsc.orgresearchgate.net Its ability to dissolve a wide range of organic compounds and its relatively low reactivity make it a suitable choice.

Other solvents such as dichloromethane (B109758) and toluene (B28343) may also be employed depending on the specific reaction conditions and the nature of the reactants. orgsyn.orgchemicalbook.com The use of anhydrous conditions is often essential to prevent the quenching of reactive intermediates and to ensure the reaction proceeds to completion.

Table 3: Common Solvent Systems and Their Applications

| Solvent | Properties | Common Applications |

| Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent, good for dissolving polar and nonpolar compounds. rsc.orgresearchgate.net | Organometallic reactions, reactions with sensitive reagents. |

| Dichloromethane (DCM) | Halogenated solvent, good for dissolving a wide range of organic compounds. orgsyn.org | Friedel-Crafts reactions, extractions. |

| Toluene | Aromatic hydrocarbon, can be heated to high temperatures. chemicalbook.com | Reactions requiring elevated temperatures, Dean-Stark distillations. |

Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric methods for the synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Chiral Induction Strategies in Lactone Formation

Chiral induction in lactone formation can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. Cinchona alkaloid-based thiourea (B124793) organocatalysts have been successfully used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce chiral tetrahydrofurans. A similar strategy could potentially be adapted for the synthesis of chiral oxanones.

Control of Stereochemistry at the C4 Quaternary Carbon and Other Chiral Centers

Controlling the stereochemistry at the C4 quaternary carbon, which bears the hydroxyl and trifluoromethyl groups, is a significant challenge in the synthesis of this compound. The creation of chiral quaternary carbon centers is a complex task in organic synthesis. chemistryworld.com

One approach involves the use of a chiral catalyst to direct the facial attack of the trifluoromethyl nucleophile on a prochiral keto-lactone precursor. Rhodium-catalyzed asymmetric cycloadditions have demonstrated control over the formation of chiral centers in cyclic systems. nih.gov Alternatively, resolution of a racemic mixture of the final product or an intermediate could be employed to obtain the desired enantiomer. The dehydration of a related compound, 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one, highlights a potential pathway for modification at the C4 position. google.com

Diastereoselective and Enantioselective Approaches

The creation of the stereogenic center at the C4 position of the oxan-2-one ring is a key challenge in the synthesis of this compound. Both diastereoselective and enantioselective methods have been explored to control the stereochemistry at this position.

One effective strategy involves the asymmetric aldol (B89426) reaction of acetaldehyde (B116499) with unsaturated trifluoromethyl ketones, followed by oxidation and a subsequent iodolactonization and deiodination sequence. researchgate.net This approach has been successful in producing optically enriched δ-lactones with a quaternary trifluoromethyl carbinol motif in good yields and with high to excellent enantioselectivities. researchgate.net

Another powerful method for achieving diastereoselectivity is the use of chiral auxiliaries. For instance, N-acyl thiazolidinethiones have been employed as chiral auxiliaries in double diastereoselective acetate (B1210297) aldol reactions. nih.gov This method, controlled solely by the chirality of the auxiliary, has been successfully applied to the synthesis of substituted δ-valerolactones. nih.gov The stereochemistry of the resulting aldol products can be confirmed by techniques such as X-ray analysis. nih.gov

The table below summarizes key aspects of these stereoselective approaches.

| Method | Key Reagents/Catalysts | Key Steps | Outcome | Reference |

| Asymmetric Aldol Reaction | Acetaldehyde, Unsaturated trifluoromethyl ketones | Asymmetric aldol reaction, Oxidation, Iodolactonization, Deiodination | Optically enriched δ-lactones with high enantioselectivity | researchgate.net |

| Chiral Auxiliary Controlled Aldol Reaction | N-acyl thiazolidinethiones | Double diastereoselective acetate aldol reaction | Highly diastereoselective synthesis of substituted δ-valerolactones | nih.gov |

Resolution and Purification of Chiral Isomers

When a stereoselective synthesis is not employed or does not yield a single enantiomer, the resolution of the resulting racemic or diastereomeric mixture is necessary to obtain the pure chiral isomers. Several techniques are available for this purpose, with enzymatic kinetic resolution and chiral chromatography being particularly prominent.

Kinetic resolution using chiral catalysts is a powerful method for separating enantiomers. For instance, chiral isothiourea catalysts have been successfully used in the acylation of racemic alcohols, allowing for the separation of the unreacted alcohol and the acylated product with good enantioselectivity. nih.gov This method provides a viable route to obtain enantioenriched building blocks. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound, leading to their separation. Chiral HPLC has been effectively used for the resolution of various racemic compounds, yielding enantiomers with high purity and enantiomeric excess. mdpi.com The separation is typically achieved using a specialized chiral column and an optimized mobile phase. mdpi.com

The following table outlines common methods for the resolution and purification of chiral isomers.

| Technique | Principle | Typical Application | Reference |

| Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer of a racemic mixture at a faster rate. | Separation of racemic alcohols via acylation using a chiral isothiourea catalyst. | nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Preparative separation of enantiomers of various functionalized compounds. | mdpi.com |

Analog and Library Synthesis Leveraging the this compound Core

The this compound scaffold serves as a valuable starting point for the generation of compound libraries for various applications. Solution-phase parallel synthesis is a technique that has been effectively employed for the creation of such libraries. nih.gov This approach allows for the rapid synthesis of a diverse range of derivatives by systematically varying the substituents on the core structure. nih.gov

For example, a library of derivatives can be synthesized from a core structure by reacting it with a variety of building blocks. This hit-to-lead optimization process can lead to the discovery of highly potent compounds. nih.gov The general workflow for such a library synthesis is depicted below.

| Step | Description | Example | Reference |

| 1. Core Synthesis | Synthesis of the central scaffold. | Synthesis of a 4-hydroxy-benzofuran-2-carboxylic acid ethyl ester derivative. | nih.gov |

| 2. Diversification | Reaction of the core with a library of reagents to introduce diversity. | Acylation or alkylation of the hydroxyl group, or modification of other functional groups. | nih.gov |

| 3. Purification and Characterization | Purification of the individual library members and confirmation of their structures. | Chromatographic techniques and spectroscopic analysis. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Hydroxy-4-(trifluoromethyl)oxan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The oxan-2-one ring contains three methylene (B1212753) groups (at C3, C5, and C6) and a hydroxyl proton.

Chemical Shifts (δ): The protons on the carbon atoms adjacent to the ester oxygen (C6-H₂) are expected to be the most deshielded of the ring protons, likely appearing in the range of δ 4.0-4.5 ppm. The protons at C3, adjacent to the carbonyl group, would likely resonate around δ 2.5-3.0 ppm. The C5 protons, being further from the electron-withdrawing groups, would appear more upfield, likely in the δ 2.0-2.5 ppm range. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary widely depending on solvent, concentration, and temperature, but could be expected in the δ 3.0-5.0 ppm range.

Signal Multiplicity: The methylene protons at C3, C5, and C6 would be expected to appear as complex multiplets due to coupling with each other (geminal and vicinal coupling). For instance, the protons at C5 would be coupled to the protons at C6, resulting in further splitting of their signals.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment.

Chemical Shifts (δ): The carbonyl carbon (C2) of the lactone is the most deshielded, with an expected chemical shift in the range of δ 170-175 ppm. The carbon bearing the trifluoromethyl and hydroxyl groups (C4) would be a quaternary carbon with a shift influenced by both substituents, likely in the δ 90-100 ppm range. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 120-125 ppm. The carbon adjacent to the ring oxygen (C6) would be found around δ 60-70 ppm. The remaining methylene carbons (C3 and C5) would appear further upfield, typically between δ 20-40 ppm. researchgate.netscispace.com

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. The trifluoromethyl group is an excellent probe of the local electronic environment.

Coupling: In a proton-coupled ¹⁹F spectrum, the signal might show long-range coupling to the protons on C3 and C5, though these couplings are often small.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. ossila.comir-spectra.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the protons on C3 and C5, and between C5 and C6, confirming the connectivity within the ring system. ir-spectra.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for C3, C5, and C6 to their corresponding carbon signals in the ¹³C spectrum. rsc.org

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. For a chiral molecule like this compound, which has a stereocenter at C4, X-ray analysis of a single enantiomer or a derivative could be used to determine its absolute configuration. The analysis would also reveal the preferred conformation of the oxanone ring (e.g., chair, boat, or twist-boat) and the orientation of the trifluoromethyl and hydroxyl groups (axial vs. equatorial). This information is critical for understanding its chemical reactivity and potential biological interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

FTIR Spectroscopy: The spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the δ-lactone, expected around 1730-1750 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the hydroxyl group would appear in the region of 3200-3600 cm⁻¹. The C-F bonds of the trifluoromethyl group would exhibit strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region. nist.govchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key structural features.

The presence of a broad absorption band in the region of 3650–3250 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. upi.eduresearchgate.net The strong, sharp peak typically observed between 1700 and 1750 cm⁻¹ can be attributed to the C=O stretching vibration of the lactone (cyclic ester) functional group. Furthermore, the presence of the trifluoromethyl (CF₃) group is confirmed by strong absorption bands in the 1400–1100 cm⁻¹ region, which are characteristic of C-F stretching vibrations. researchgate.netnih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3650 - 3250 | Hydroxyl (-OH) | O-H Stretch |

| 1750 - 1700 | Lactone (C=O) | C=O Stretch |

| 1400 - 1100 | Trifluoromethyl (-CF₃) | C-F Stretch |

| 1200 - 1000 | C-O | C-O Stretch |

This table is generated based on typical infrared absorption frequencies for the specified functional groups. upi.eduresearchgate.net

Raman Spectroscopy for Molecular Vibrations

The C=O stretch of the lactone ring typically gives a strong and sharp band in the Raman spectrum, often in a similar region to the FT-IR absorption, around 1700–1750 cm⁻¹. researchgate.net The symmetric stretching vibrations of the C-CF₃ bond are also expected to be Raman active. Additionally, the vibrations of the oxane ring and the C-O stretching modes will contribute to the fingerprint region of the Raman spectrum, providing a unique spectral signature for the molecule. researchgate.netcanada.ca The combination of FT-IR and Raman spectroscopy offers a comprehensive vibrational analysis of the compound. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This technique allows for the determination of the elemental formula of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. nih.gov

For this compound, with a chemical formula of C₅H₅F₃O₃, the expected exact mass can be calculated. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or other adducts. rsc.org The high resolving power of HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, enables the differentiation of isobars and provides a definitive confirmation of the compound's elemental composition. nih.govpnnl.gov

Table 2: HRMS Data for this compound.

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₆F₃O₃⁺ | 185.0269 |

| [M+Na]⁺ | C₅H₅F₃O₃Na⁺ | 207.0088 |

| [M-H]⁻ | C₅H₄F₃O₃⁻ | 183.0113 |

This table presents the calculated exact masses for common ions of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. tandfonline.com However, due to the presence of a polar hydroxyl group, this compound may exhibit poor chromatographic behavior. To overcome this, derivatization is often employed to convert the analyte into a more volatile and less polar form. jfda-online.com

A common derivatization strategy for compounds containing hydroxyl groups is silylation, where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process increases the volatility of the analyte, making it suitable for GC-MS analysis. sigmaaldrich.com Another approach is acylation, which can also enhance volatility and improve chromatographic performance. nih.gov Once derivatized, the compound can be separated by the gas chromatograph and subsequently detected and identified by the mass spectrometer based on its characteristic retention time and mass spectrum. nih.gov The fragmentation pattern observed in the mass spectrum of the derivatized species can provide further structural confirmation.

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were found that specifically detail the following for this compound:

Molecular Modeling and Docking Studies

Prediction of Ligand-Protein Interactions (e.g., with Cyclooxygenase-2 (COX-2))

Specific molecular docking simulations of this compound with COX-2 have not been reported in the scientific literature.

Elucidation of Binding Affinities and Selectivity Profiles

While specific binding affinity data for this compound is not extensively documented in publicly available literature, computational methods allow for the prediction and analysis of its interactions with biological targets. The presence of both a hydroxyl group and a trifluoromethyl group on the same carbon atom creates a unique stereoelectronic environment that dictates its binding preferences.

| Interaction Type | Contributing Functional Group | Potential Effect on Binding |

| Hydrophobic Interactions | Trifluoromethyl (-CF3) | Enhanced binding to nonpolar pockets |

| Hydrogen Bonding | Hydroxyl (-OH) | Anchoring and specificity |

| Dipole-Dipole Interactions | Carbonyl (C=O), Trifluoromethyl (-CF3) | Orientation and stabilization |

| Halogen Bonding | Trifluoromethyl (-CF3) | Directional interaction with Lewis bases |

This table illustrates the predicted contributions of the functional groups of this compound to its binding affinity based on general principles of medicinal chemistry.

Role of the Trifluoromethyl Group in Molecular Recognition and Binding

In the case of this compound, the CF3 group is expected to play a multifaceted role in molecular recognition. Its lipophilicity can facilitate passage through biological membranes and enhance binding to hydrophobic domains. nih.gov Furthermore, the fluorine atoms can participate in orthogonal multipolar interactions with carbonyl groups or aromatic rings within a protein, contributing to binding specificity. mdpi.com The steric bulk of the CF3 group can also enforce a particular conformation upon the oxanone ring, pre-organizing the molecule for optimal interaction with its binding partner. Computational studies on other trifluoromethylated heterocycles have corroborated the significant impact of this group on molecular conformation and, consequently, on biological activity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound, capturing its movements and interactions over time. These simulations are essential for understanding its conformational landscape and how it engages with its environment at an atomic level.

Conformational Dynamics in Solution and at Interfaces

The six-membered oxanone ring of this compound is not static but exists as an ensemble of interconverting conformations, typically chair and boat forms. The energetic landscape of these conformations is significantly influenced by the substituents. Density functional theory (DFT) calculations on similar δ-lactones have been used to map their conformational interconversion pathways. nih.gov

For this compound, MD simulations would likely reveal a preference for a chair conformation where the bulky trifluoromethyl group occupies an equatorial position to minimize steric strain. The hydroxyl group's orientation would also be a key determinant of the dominant conformer. In different solvent environments, the conformational equilibrium could shift due to varying degrees of solvation of the polar and nonpolar groups. At interfaces, such as a lipid bilayer, the molecule would likely orient itself to maximize favorable interactions, with the trifluoromethyl group potentially embedding within the hydrophobic core and the hydroxyl and carbonyl groups interacting with the polar head groups.

| Conformation | Key Feature | Predicted Relative Stability |

| Chair (CF3 equatorial) | Minimizes steric hindrance of the bulky CF3 group. | High |

| Chair (CF3 axial) | Increased 1,3-diaxial interactions. | Low |

| Boat/Twist-Boat | Generally higher in energy for six-membered rings. | Low |

This interactive table presents a simplified conformational analysis of this compound based on principles of stereochemistry and computational studies of related δ-lactones.

Interaction Mechanisms with Biological Macromolecules

MD simulations can provide a detailed picture of the dynamic process of this compound binding to a biological macromolecule, such as an enzyme or receptor. These simulations can reveal the key steps in the binding process, including the initial encounter, conformational changes in both the ligand and the protein, and the final stable binding mode.

The simulations would likely show the trifluoromethyl group playing a crucial role in the initial recognition and binding. For example, in the HIV-1 entry inhibitor Vicriviroc, the trifluoromethyl phenyl group engages in strong hydrophobic interactions within the CCR5 receptor. wikipedia.org Similarly, the CF3 group of this compound could guide the molecule into a hydrophobic pocket. The hydroxyl and carbonyl groups would then form more specific hydrogen bonds and electrostatic interactions, locking the molecule in place. The dynamic nature of these interactions, including the formation and breaking of transient bonds, can be captured by MD simulations, providing a more complete understanding of the binding mechanism than static docking models alone.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for elucidating the complex reaction mechanisms that may lead to the formation of this compound. These methods allow for the exploration of potential reaction pathways and the identification of key transition states and intermediates.

Transition State Analysis and Reaction Pathway Determination

The synthesis of trifluoromethylated lactones often involves radical-based transformations. acs.org Computational analysis of proposed reaction mechanisms for the formation of similar compounds can shed light on the synthesis of this compound. For example, a plausible pathway could involve the radical trifluoromethylation of a suitable precursor.

Quantum chemical calculations, such as DFT, can be employed to model the potential energy surface of the reaction. montclair.edu This would involve locating the structures and energies of the reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies for different possible steps, the most likely reaction pathway can be determined. For instance, the addition of a trifluoromethyl radical to an alkene precursor followed by intramolecular cyclization and oxidation would be a mechanistically viable route. nih.gov Transition state analysis would reveal the geometry of the activated complex and provide insights into the factors that control the reaction rate and stereoselectivity.

Computational Chemistry and Mechanistic Studies

Energetic Profiles of Synthetic Transformations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms and energetic landscapes of chemical reactions. These studies provide invaluable insights into reaction pathways, transition states, and the stability of intermediates, which are often difficult to determine experimentally. For the synthesis of complex molecules such as 4-Hydroxy-4-(trifluoromethyl)oxan-2-one, understanding the energetic profile is crucial for optimizing reaction conditions and improving yields.

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the energetic profiles for the synthetic transformations leading to this compound. While research on related fluorinated lactones and their synthesis exists, detailed computational data, including reaction coordinates, transition state energies, and activation barriers for the formation of this particular compound, are not publicly available at this time.

Theoretical studies on analogous reactions, such as the lactonization of γ-hydroxy carboxylic acids or the addition of trifluoromethyl groups to carbonyls, suggest that the formation of this compound would involve a series of steps with distinct energy barriers. The key steps would likely include the nucleophilic attack of a hydroxyl group onto a carbonyl, forming a tetrahedral intermediate, followed by ring closure. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the stability of intermediates and the energies of transition states.

For instance, in related systems, the free-energy profiles for lactonization have been computationally modeled, revealing the energy requirements for each step of the cyclization process. These models often compare catalyzed versus uncatalyzed pathways, highlighting the role of catalysts in lowering activation energies. A hypothetical energetic profile for the synthesis of this compound would likely map the energy changes from the starting materials, through any intermediates and transition states, to the final product.

Without specific computational studies, a quantitative analysis of the energetic profile for the synthesis of this compound remains speculative. Future research in this area would be beneficial for a deeper understanding of its synthetic chemistry.

Functional Group Transformations of the Hydroxyl Moiety

The tertiary hydroxyl group in this compound is a key site for functionalization. However, its reactivity is sterically hindered by the adjacent trifluoromethyl group and the carbon atoms of the oxane ring. Despite this, several standard transformations applicable to tertiary alcohols can be envisaged, including:

Etherification: Formation of ethers can be achieved under specific conditions, for example, by using Williamson ether synthesis with a strong base and an alkyl halide. The choice of base is critical to deprotonate the tertiary alcohol without promoting elimination or other side reactions.

Esterification: Acylation of the hydroxyl group to form esters can be accomplished using acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine to neutralize the acid byproduct.

Silylation: The hydroxyl group can be converted to a silyl (B83357) ether by reaction with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or more reactive reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). copernicus.org This derivatization is often employed to increase the volatility and thermal stability of the compound for gas chromatography (GC) analysis.

Chemical Modifications of the Lactone Ring (e.g., Ring-Opening, Ring-Closing Metathesis)

The lactone ring, being a cyclic ester, is susceptible to nucleophilic attack, leading to ring-opening reactions. The rate and feasibility of these reactions are influenced by the electronic effects of the trifluoromethyl group.

Ring-Opening: The lactone can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 4-hydroxy-4-(trifluoromethyl)-5-hydroxypentanoic acid. Basic hydrolysis is generally faster and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. Aminolysis, the reaction with amines, would lead to the formation of amides. For instance, reaction with piperidine (B6355638) or 4-methylpiperidine (B120128) can lead to ring-opening. nih.gov The stability of γ-valerolactone in the presence of these bases has been studied, and it was found that ring-opening occurs over time. nih.gov Similar reactivity can be expected for this compound. Ring-opening polymerization of lactones is a common method to produce polyesters, and this could potentially be applied to this compound to generate novel fluorinated polymers. researchgate.net

Due to the existing ring structure, ring-closing metathesis is not a primary modification strategy for the lactone ring itself. However, if the ring were to be opened and further functionalized with unsaturated moieties, ring-closing metathesis could be a viable strategy to form new cyclic structures.

Introduction of Additional Functionalities onto the Oxan-2-one Scaffold

Introducing additional functional groups onto the oxan-2-one scaffold, beyond the existing hydroxyl group, can lead to a diverse range of derivatives with tailored properties. This could be achieved through various synthetic strategies. For instance, if the lactone ring is opened, the resulting hydroxy acid could be subjected to further chemical transformations at both the newly formed carboxylic acid and secondary hydroxyl groups. The synthesis of δ-lactam fused oxindoles from 3-carboxamide oxindoles and α,β-unsaturated trifluoromethyl ketones demonstrates a cascade reaction that forms a new ring system containing a trifluoromethyl group. researchgate.net While not a direct modification of this compound, this illustrates a potential strategy for creating complex heterocyclic structures.

Derivatization for Analytical and Mechanistic Investigations

For the purpose of detection and quantification, especially in complex matrices, derivatization of this compound is often necessary to enhance its analytical properties, such as volatility for GC or detectability for liquid chromatography (LC).

The presence of both a carbonyl group (within the lactone) and a hydroxyl group allows for dual derivatization strategies.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is highly effective for the derivatization of carbonyl compounds. researchgate.netnih.govresearchgate.net It reacts with the carbonyl group of the lactone (if accessible, though less reactive than an open-chain ketone) to form an oxime derivative. researchgate.netresearchgate.net These derivatives are highly sensitive to electron capture detection (ECD) in GC. researchgate.net

Silylating Reagents (TMSylation): As mentioned earlier, reagents like BSTFA and MSTFA are commonly used to derivatize hydroxyl groups. copernicus.org The reaction of this compound with a silylating agent would convert the hydroxyl group into a trimethylsilyl ether, increasing its volatility and making it more amenable to GC-MS analysis. copernicus.org

A two-step derivatization, first with PFBHA for the carbonyl group and then with a silylating agent for the hydroxyl group, could also be employed for comprehensive analysis.

| Functional Group | Derivatization Reagent | Purpose | Typical Reaction Conditions |

| Carbonyl (Lactone) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Enhance detectability for GC-ECD | Reaction at 60°C for 30 minutes in an aqueous solution. nih.gov |

| Hydroxyl | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability for GC | Reaction at elevated temperatures (e.g., 60-80°C) in an appropriate solvent. |

This table presents typical conditions based on general literature and may need optimization for this compound.

The detection of this compound in complex matrices such as biological fluids or environmental samples would likely involve a sample preparation step followed by chromatographic separation and detection.

A common workflow would be:

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.

Derivatization: As described in section 5.4.1, to improve chromatographic behavior and detection sensitivity.

Analysis: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The use of derivatization to form PFBHA-oximes or TMS-ethers would make the analyte suitable for GC-MS analysis. copernicus.orgresearchgate.net High-performance liquid chromatography (HPLC), possibly coupled with mass spectrometry (LC-MS), could also be employed, particularly if the compound is analyzed without derivatization or with derivatization to enhance its UV or fluorescence properties.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. The lactone is susceptible to hydrolysis, which can be catalyzed by either acid or base. The electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the carbonyl carbon, potentially making the lactone more susceptible to nucleophilic attack and thus, hydrolysis.

The primary degradation pathway in aqueous media is likely to be the ring-opening hydrolysis to form 4-hydroxy-4-(trifluoromethyl)-5-hydroxypentanoic acid. The stability of the compound would therefore be pH-dependent, with increased degradation rates at both low and high pH. Studies on similar lactones, such as γ-valerolactone, have shown that ring-opening occurs in the presence of bases like piperidine. nih.gov

Reactivity and Derivatization Strategies

Derivatization of the Lactone Ring

The hydrolytic stability of the lactone ring in 4-Hydroxy-4-(trifluoromethyl)oxan-2-one is significantly influenced by the presence of the trifluoromethyl (CF3) group at the C4 position. The introduction of this strongly electron-withdrawing group has a profound electronic effect on the entire molecule, particularly on the ester linkage, rendering the lactone more susceptible to hydrolysis compared to its non-fluorinated counterparts.

The primary mechanism for this decreased stability involves the powerful inductive effect (-I effect) of the CF3 group. The three fluorine atoms, being highly electronegative, pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the molecular framework to the adjacent carbonyl carbon of the lactone. Consequently, the carbonyl carbon becomes significantly more electron-deficient and, therefore, more electrophilic. This heightened electrophilicity makes it a more favorable target for nucleophilic attack by water, which is the rate-determining step in both neutral and base-catalyzed hydrolysis.

Research on analogous fluorinated compounds supports this principle. For instance, studies on the hydrolysis of polyfluoroalkyl phosphate (B84403) monoesters revealed that they hydrolyzed approximately 100 times faster than their non-fluorinated hexyl phosphate analog. scholaris.ca This dramatic increase in reaction rate was attributed directly to the electron-withdrawing nature of the fluorine substituents. scholaris.ca Similarly, the hydrolysis of other molecules containing a trifluoromethyl group has been described as surprisingly facile, underscoring the reactivity imparted by this functional group. researchgate.net

Under basic conditions, the effect is even more pronounced. The hydroxide (B78521) ion, a more potent nucleophile than water, attacks the electrophilic carbonyl carbon. The presence of the CF3 group not only increases the susceptibility of this carbon to attack but also stabilizes the resulting tetrahedral intermediate, thereby lowering the activation energy of the hydrolysis reaction.

Conversely, in studies of different substituted lactones, it has been observed that electron-donating groups, such as a methyl group, can increase the stability of the lactone ring by reducing the electrophilicity of the carbonyl carbon. researchgate.net This provides a clear contrast to the destabilizing effect of the electron-withdrawing CF3 group.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the established principles of physical organic chemistry allow for a confident prediction of its hydrolytic behavior relative to a non-fluorinated analog. The table below illustrates the expected impact of the C4 substituent on the rate of hydrolysis.

Interactive Data Table: Effect of C4-Substituent on Lactone Hydrolysis Rate

| Compound Name | C4-Substituent | Electronic Effect | Expected Relative Rate of Hydrolysis |

| This compound | -CF3 | Strongly Electron-Withdrawing | High |

| 4-Hydroxy-4-methyloxan-2-one | -CH3 | Electron-Donating | Low |

| 4-Hydroxyoxan-2-one | -H | Neutral (Reference) | Baseline |

This predicted trend underscores the critical role that the trifluoromethyl group plays in the chemical reactivity and stability of this compound. This inherent reactivity is a key consideration for its synthesis, storage, and application, as exposure to aqueous environments, particularly under neutral to basic conditions, can readily lead to ring-opening and the formation of the corresponding hydroxy acid. nih.gov

Advanced Applications and Emerging Research Directions

Exploration as Enzyme Inhibitors and Biological Probes

The electrophilic nature of the trifluoromethyl group, coupled with the potential for hydrogen bonding from the hydroxyl group, makes 4-Hydroxy-4-(trifluoromethyl)oxan-2-one an intriguing candidate for investigation as an enzyme inhibitor and a molecular probe for studying biological systems.

While direct mechanistic studies on the inhibition of cyclooxygenase-2 (COX-2) by this compound are not extensively documented, the structural motifs of the molecule suggest a potential for interaction with this enzyme. The trifluoromethyl group can enhance the binding affinity of a molecule to a target protein. In the context of COX-2, which has a larger active site than its isoform COX-1, the bulky trifluoromethyl group could contribute to selective binding. youtube.com The lactone ring itself is a feature found in some compounds that exhibit COX-2 inhibitory activity. nih.gov

It is hypothesized that the hydroxyl group of this compound could form hydrogen bonds with key amino acid residues in the active site of enzymes like COX-2. The trifluoromethyl group, being highly electronegative, can also participate in non-covalent interactions, further stabilizing the enzyme-inhibitor complex. The inhibitory mechanism could involve the formation of a stable hemiketal with a serine residue in the active site, a mechanism observed with other fluoro ketone inhibitors of hydrolytic enzymes. nih.gov

Table 1: Potential Interactions of this compound with Enzyme Active Sites

| Functional Group | Potential Interaction Type | Implication for Inhibition |

| Trifluoromethyl (CF3) | Steric hindrance, hydrophobic interactions, dipole-dipole interactions | May contribute to selectivity and binding affinity |

| Hydroxyl (OH) | Hydrogen bonding | Can form key interactions with active site residues |

| Lactone Ring | Polar interactions, potential for nucleophilic attack | Core scaffold for positioning interacting groups |

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of research for developing more potent and selective biological agents. The introduction of a trifluoromethyl group into a bioactive molecule is a known strategy to enhance its lipophilicity and metabolic stability. mdpi.com SAR studies would likely focus on modifications at several key positions of the oxan-2-one ring to understand their impact on biological activity.

Key areas for SAR exploration would include:

The Trifluoromethyl Group: Replacing it with other halogenated alkyl groups or non-halogenated moieties would elucidate the role of fluorine in binding and activity.

The Hydroxyl Group: Esterification or etherification of the hydroxyl group would reveal its importance in hydrogen bonding interactions with the target enzyme.

The Lactone Ring: Altering the ring size or introducing substituents at other positions could modulate the compound's conformation and binding affinity.

Systematic modifications and subsequent biological evaluation would provide a clearer picture of the pharmacophore, guiding the design of more effective enzyme inhibitors.

The development of bioactive analogues of this compound holds promise for creating sophisticated research tools. By attaching fluorescent tags or other reporter groups to the molecule, it could be transformed into a biological probe to visualize and study the localization and activity of specific enzymes within cells. rsc.orgnih.gov The design of such probes often involves a modular approach, with a recognition element (the inhibitor), a linker, and a reporter group.

The lactone scaffold of this compound provides a versatile platform for such modifications. For instance, the hydroxyl group could serve as a convenient attachment point for a linker without significantly compromising the core structure required for enzyme binding. These probes could be invaluable for high-throughput screening of new drug candidates and for fundamental studies of enzyme function in health and disease. researchgate.net

Contributions to Materials Science and Polymer Chemistry

The presence of the trifluoromethyl group and a reactive lactone ring makes this compound a valuable monomer for the synthesis of advanced polymers and hybrid materials with unique properties.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.commdpi.com this compound can be used as a monomer in ring-opening polymerization (ROP) to create novel fluorinated polyesters. nih.gov The resulting polymers would be expected to exhibit some of these desirable characteristics.

The polymerization can be initiated by various catalysts, and the properties of the final polymer can be tuned by controlling the molecular weight and copolymerizing with other lactones. researchgate.netbeilstein-journals.org The hydroxyl group on the monomer could also be used for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties for specific applications, such as in biomedical devices or advanced coatings. researchgate.net

Table 2: Expected Properties of Polymers Derived from this compound

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | Presence of strong C-F bonds |

| Chemical Resistance | High | Inertness of the fluorinated backbone |

| Hydrophobicity | High | Low surface energy of fluorinated polymers |

| Biocompatibility | Potential for good biocompatibility | Fluoropolymers are often used in medical applications |

Hybrid materials, which combine the properties of organic polymers and inorganic components, are an area of intense research. Fluorinated polymers derived from this compound can be used to create novel hybrid materials with enhanced performance. For example, they can be blended with inorganic nanoparticles to create composites with improved mechanical strength and thermal stability. mdpi.com

The hydroxyl groups along the polymer chain could also serve as sites for grafting onto surfaces or for coordinating with metal ions to form organic-inorganic hybrid networks. These materials could find applications in a variety of fields, including as anti-fouling coatings, low-friction surfaces, and advanced dielectrics. The ability to tailor the properties of these hybrid materials by controlling the composition and structure at the molecular level makes this a particularly promising area of research. nih.govresearchgate.net

Utility as a Chiral and Fluorinated Building Block in Organic Synthesis

Fluorinated building blocks are indispensable tools in modern organic synthesis, providing a reliable strategy for introducing fluorine-containing moieties into complex target molecules. tandfonline.com this compound is an exemplary chiral fluorinated building block, offering multiple reaction pathways for chemical diversification.

The synthesis of fluorinated compounds is of paramount importance in the pharmaceutical industry, with a significant percentage of approved drugs containing fluorine. tandfonline.comsolvay.com The use of pre-functionalized fluorinated building blocks remains a dominant strategy in drug discovery. tandfonline.com this compound is a valuable precursor for a variety of pharmaceutical intermediates due to its dense functionalization.

The lactone ring, for example, can be subjected to ring-opening reactions to generate other valuable structures. A key transformation is the conversion of α-trifluoromethylated lactones into synthetically useful β-CF3 substituted alcohols or α-CF3 esters and amides, which are otherwise difficult to prepare. acs.org Chiral δ-lactones are also known to be versatile synthetic intermediates for accessing chiral tetrahydropyran (B127337) derivatives. acs.org

The development of non-cytotoxic and potent antitubercular agents has been achieved using fluorinated quinoline (B57606) building blocks. ossila.com The structural motifs present in this compound could serve as a starting point for analogous heterocyclic systems with potential therapeutic applications.

Beyond its direct application in pharmaceutical synthesis, this compound is a versatile starting material for a wide array of other fluorinated organic compounds. The "building block" approach, which utilizes molecules with pre-installed fluorine atoms, is a cornerstone of modern organofluorine chemistry. tandfonline.comrsc.org

Research has demonstrated that related trifluoromethylated pyran-2-ones can undergo reactions with amines to yield trifluoromethylated 4-pyridones, showcasing a direct pathway from one heterocyclic system to another. nih.gov This suggests that this compound could be similarly converted into novel fluorinated piperidones or other nitrogen-containing heterocycles. The synthesis of fluorinated coumarins and chromanones, which are structurally related to the oxan-2-one core, is another area where such building blocks are valuable. researchgate.netnih.govresearchgate.net

The construction of fluorinated quaternary carbon stereocenters is a significant challenge in organic synthesis, and methods using fluorinated substrates are highly sought after. rsc.org Asymmetric reactions starting from chiral fluorinated compounds provide an effective route to complex and biologically relevant molecules. acs.orgrsc.orgnih.gov

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Product Class | Potential Application | Citation (Analogous Reactions) |

|---|---|---|---|

| Lactone Ring-Opening | Chiral Hydroxycarboxylic Acids, Esters, Amides | Pharmaceutical Intermediates, Monomers | acs.orgacs.org |

| Reaction with Amines | Trifluoromethylated Piperidones/Lactams | Heterocyclic Synthesis, Agrochemicals | nih.gov |

| Reduction | Chiral Diols, Tetrahydropyrans | Chiral Ligands, Natural Product Synthesis | acs.org |

| Derivatization of Hydroxyl Group | Ethers, Esters | Fine-tuning of physicochemical properties | nih.gov |

The creation of diverse compound libraries is a central activity in early-stage drug discovery and materials science. Versatile and multifunctional building blocks are essential for this purpose, as they allow for the rapid generation of numerous analogs from a common core structure. tandfonline.com this compound is an ideal scaffold for library synthesis due to its multiple, orthogonally reactive functional groups.

The presence of the hydroxyl group, the lactone carbonyl, and the stable trifluoromethyl group allows for a wide range of chemical modifications. This enables the systematic exploration of the chemical space around the core structure, which is crucial for establishing structure-activity relationships (SAR). The development of synthetic protocols that provide access to series of versatile and enantiomerically enriched lactones is a key strategy for targeting a wide range of chiral amine products and other valuable intermediates. acs.orgnih.gov

Photophysical Properties and Sensor Development

Coumarin-based molecules are renowned for their fluorescent properties and are widely employed as spectroscopic probes, labels, and fluorogenic substrates in biological assays. nih.govacs.org The introduction of fluorine atoms or trifluoromethyl groups into the coumarin (B35378) scaffold can modulate their photophysical properties, such as absorption and emission wavelengths, quantum yields, and environmental sensitivity. nih.gov

While this compound itself is a saturated lactone and lacks the extended π-conjugation necessary for strong fluorescence, it serves as a building block for structures analogous to fluorinated coumarins. Studies on structurally related 2-hydroxy-2-trifluoromethylchroman-4-ones have shown that substituents on the aromatic ring, including the CF3 group, significantly influence their UV absorption spectra. researchgate.net Changes in pH were also found to greatly impact the carbonyl bands, causing large shifts in absorption maxima and extinction coefficients, indicating sensitivity to the chemical environment. researchgate.net

This sensitivity suggests that derivatives of this compound, particularly those converted into conjugated heterocyclic systems, could be developed into novel sensors or probes. The synthesis of trifluoromethylpyridines for agrochemical and pharmaceutical applications is well-established, and these pyridyl systems can also exhibit interesting photophysical properties. nih.gov Therefore, the strategic use of this building block could lead to the development of new classes of fluorinated reporters and sensors with tailored spectral characteristics.

Mechanisms of Fluorescence Enhancement and Quenching

Detailed studies specifically investigating the fluorescence properties of this compound are not extensively documented in the current body of scientific literature. However, the principles of fluorescence enhancement and quenching can be understood by examining related molecular structures and general photophysical phenomena.

Fluorescence enhancement often arises from structural changes or environmental factors that increase the quantum yield of a molecule. For instance, in certain isoflavones, fluorescence intensity is significantly enhanced by changes in pH that lead to the deprotonation of hydroxyl groups, resulting in a more emissive anionic form. mdpi.com Another mechanism involves a cleavage reaction of a non-fluorescent ring structure, induced by heat and alkaline conditions, which produces new, strongly fluorescent species. mdpi.com The rigidity of a molecule's structure is also crucial; factors that restrict intramolecular motion can decrease non-radiative decay pathways and thereby enhance fluorescence.

Conversely, fluorescence quenching is a process that decreases the intensity of fluorescence emission. This can occur through various mechanisms, including photoinduced electron transfer (PET), energy transfer, and the formation of non-emissive ground-state complexes. nih.gov Quenching can be categorized as either dynamic or static.

Dynamic (Collisional) Quenching : This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The process is diffusion-limited, and its rate typically increases with temperature. nih.govresearchgate.net Studies on coumarin derivatives quenched by 4-hydroxy-TEMPO have shown a linear Stern-Volmer relationship, characteristic of a single dynamic quenching mechanism. nih.govresearchgate.net

Static Quenching : This involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher in the ground state.

The presence of strong electron-withdrawing groups, such as the trifluoromethyl group in this compound, can influence a molecule's electronic properties and its potential to act as a quencher or be quenched. nih.gov For example, trifluoroacetamide (B147638) has been shown to quench tryptophan fluorescence, albeit less effectively than quenchers like oxamate. nih.gov

Supramolecular Chemistry and Non-Covalent Interactions

The supramolecular assembly and crystal structure of this compound are governed by a variety of non-covalent interactions, primarily driven by its functional groups: the hydroxyl (-OH), the carbonyl (C=O) of the lactone, and the trifluoromethyl (-CF3) group.

Hydrogen Bonding Networks and Crystal Packing

The hydroxyl and carbonyl groups are key players in forming robust hydrogen bonding networks, which are fundamental to the crystal packing of the molecule. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can both act as hydrogen bond acceptors.

Based on these examples, it is highly probable that this compound molecules self-assemble into extended networks in the solid state, with O—H⋯O hydrogen bonds linking the hydroxyl group of one molecule to the carbonyl oxygen of a neighboring molecule. This would create chains or more complex three-dimensional architectures that define the crystal lattice. The specific arrangement and strength of these bonds dictate the crystal's density, stability, and morphology.

Below is a table detailing the crystallographic data for a related trifluoromethyl-containing compound, which illustrates how such molecules arrange in the solid state.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 7-Amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | nih.gov |

| Formula | C₁₀H₉F₃N₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.6770 (9) | nih.gov |

| b (Å) | 10.0816 (11) | nih.gov |

| c (Å) | 11.6293 (12) | nih.gov |

| β (°) | 95.747 (2) | nih.gov |

| Volume (ų) | 1012.20 (18) | nih.gov |

π-π Interactions and Weak Forces

Given its aliphatic cyclic structure, this compound does not possess aromatic rings, and therefore does not engage in classical π-π stacking interactions, which are common in aromatic compounds. However, related molecules that do contain phenyl rings have been shown to form intermolecular C—H⋯π interactions, which direct the assembly of molecules into chains and sheets. nih.govresearchgate.net

Beyond strong hydrogen bonds, the crystal packing of this compound is influenced by a variety of weaker intermolecular forces. The highly electronegative fluorine atoms of the trifluoromethyl group are significant contributors to these interactions.

C—H⋯F Interactions : These weak hydrogen bonds are known to play a crucial role in the crystal engineering of fluorinated molecules. researchgate.net In the crystal structure of a related trifluoromethyl-substituted quinolinone, intermolecular C—H⋯F and N—H⋯F interactions are observed to contribute to the crystal packing. nih.gov The trifluoromethyl group can act as a "weak hydrogen bond acceptor," influencing the orientation of neighboring molecules.

C—H⋯O Contacts : Weak hydrogen bonds involving methylene (B1212753) (CH₂) hydrogens and oxygen atoms are also expected. In the crystal structure of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, C–H···O contacts connect molecules into infinite strands. nih.gov

These weak but numerous interactions, including van der Waals forces, collectively determine the final, most thermodynamically stable crystal packing arrangement. The presence of the trifluoromethyl group, in particular, can be leveraged to control crystal packing and, by extension, the material's physical properties. nih.gov

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Hydroxy-4-(trifluoromethyl)oxan-2-one, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization of a hydroxy-trifluoromethyl precursor under acidic or catalytic conditions. For example, lactonization of 4-hydroxy-4-(trifluoromethyl)pentanoic acid using dehydrating agents (e.g., H2SO4 or triflic acid) can yield the oxan-2-one structure. To optimize purity:

- Use anhydrous conditions to minimize hydrolysis.

- Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane) for isolation.

- Monitor reaction progress via TLC or HPLC, targeting a melting point of 49–51°C for validation .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the hydroxyl proton (δ ~3–5 ppm, broad) and oxanone ring protons (δ ~4–5 ppm).

- ¹³C NMR: Confirm the lactone carbonyl (δ ~170–175 ppm) and trifluoromethyl carbon (δ ~120–125 ppm, q, J = 280–300 Hz).

- MS (ESI/HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 209.2) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structures using SHELXL for unambiguous confirmation of stereochemistry and bond lengths .

Q. Q3. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Stability: The compound is hygroscopic; store under inert gas (N2/Ar) at –20°C.

- Decomposition Risks: Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the lactone ring.

- Handling: Use gloveboxes or sealed systems for air-sensitive steps. Validate stability via periodic HPLC analysis .

Advanced Research Questions

Q. Q4. How does the trifluoromethyl group influence the reactivity of this compound in ring-opening reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group increases electrophilicity of the lactone carbonyl, enhancing susceptibility to nucleophilic attack. For example:

- Aminolysis: React with primary amines (e.g., benzylamine) in THF at 60°C to form trifluoromethylated amides.

- Kinetic Studies: Use stopped-flow NMR to monitor reaction rates vs. non-fluorinated analogs.

- DFT Calculations: Compare activation energies (B3LYP/6-31G*) to rationalize accelerated reactivity .

Q. Q5. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for derivatives of this compound?

Methodological Answer:

- Dynamic Effects: Investigate restricted rotation of the trifluoromethyl group via variable-temperature NMR (VT-NMR) to detect coalescence temperatures.

- Crystallography: Resolve ambiguous NOE correlations or coupling constants using SHELXD for structural validation.

- Isotopic Labeling: Synthesize ¹⁸O-labeled lactones to trace oxygen exchange in hydrolysis studies .

Q. Q6. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Solubility Prediction: Use COSMO-RS simulations to estimate logP and solubility in polar solvents (e.g., DMSO, MeOH).

- pKa Estimation: Apply DFT (e.g., Gaussian09 with SMD solvation) to calculate acidity of the hydroxyl group (predicted pKa ~8–10).

- Thermodynamic Stability: Compare Gibbs free energy of lactone vs. linear acid forms using molecular dynamics (AMBER force fields) .

Q. Q7. What strategies mitigate side reactions during functionalization of the oxanone ring?

Methodological Answer:

- Protecting Groups: Temporarily silylate the hydroxyl group (e.g., TBSCl) before alkylation or acylation.

- Catalysis: Use Lewis acids (e.g., BF3·OEt2) to direct regioselective ring-opening.

- In Situ Monitoring: Employ ReactIR or PAT (Process Analytical Technology) to detect intermediates and optimize reaction quenching .

Experimental Design Considerations

Q. Q8. How to design a kinetic study for lactone ring-opening under varying pH conditions?

Methodological Answer:

- pH Range: Test pH 2–12 using buffer systems (e.g., citrate-phosphate-borate).

- Analytical Tools: Track hydrolysis via UV-Vis (λ = 240–260 nm for lactone carbonyl) or ¹⁹F NMR (trifluoromethyl signal as internal reference).

- Data Fitting: Apply pseudo-first-order kinetics and Arrhenius plots to derive activation parameters .

Q. Q9. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. Q10. How to validate synthetic intermediates in multi-step syntheses involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.